Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate
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Overview
Description
Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate is an organophosphorus compound that features a phosphonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate typically involves the reaction of dimethyl phosphite with an appropriate benzoyl trifluoroethanimidoyl precursor. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to control reaction parameters such as temperature and pressure more precisely .
Chemical Reactions Analysis
Types of Reactions: Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonate oxides or reduction to form phosphonates.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: Produces the corresponding phosphonic acid and alcohol.
Substitution: Yields substituted phosphonates.
Oxidation: Forms phosphonate oxides.
Scientific Research Applications
Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a bioisostere for phosphate groups in drug design.
Materials Science: Utilized in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate involves its interaction with molecular targets through its phosphonate ester group. This group can form stable complexes with metal ions and enzymes, influencing various biochemical pathways . The compound’s trifluoroethanimidoyl moiety also contributes to its reactivity and binding affinity .
Comparison with Similar Compounds
- Dimethyl phosphonate
- Diethyl phosphonate
- Diphenyl phosphonate
Comparison: Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate is unique due to its trifluoroethanimidoyl group, which imparts distinct electronic and steric properties compared to other phosphonates. This makes it more reactive and suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
112927-53-4 |
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Molecular Formula |
C11H11F3NO4P |
Molecular Weight |
309.18 g/mol |
IUPAC Name |
N-(1-dimethoxyphosphoryl-2,2,2-trifluoroethylidene)benzamide |
InChI |
InChI=1S/C11H11F3NO4P/c1-18-20(17,19-2)10(11(12,13)14)15-9(16)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
KIQDUUKPFBELHZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=NC(=O)C1=CC=CC=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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